5-Bromo-N,N-diethyl-3-pyridinecarboxamide
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Overview
Description
5-Bromo-N,N-diethyl-3-pyridinecarboxamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is also known by its IUPAC name, 5-bromo-N,N-diethylnicotinamide . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-3-pyridinecarboxamide typically involves the bromination of N,N-diethyl-3-pyridinecarboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions using appropriate brominating agents and solvents, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-diethyl-3-pyridinecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Brominating Agents: Used for the initial synthesis of the compound.
Reducing Agents: For reduction reactions, common reducing agents such as sodium borohydride may be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .
Scientific Research Applications
5-Bromo-N,N-diethyl-3-pyridinecarboxamide is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinamide: Similar in structure but lacks the diethyl groups.
5-Bromo-N-ethylpyridine-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
5-Bromo-N,N-diethyl-3-pyridinecarboxamide is unique due to the presence of both bromine and diethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5-bromo-N,N-diethylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INALCDDCRXNOBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630822 |
Source
|
Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-44-0 |
Source
|
Record name | 5-Bromo-N,N-diethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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